molecular formula C24H29N5O3S B6572822 2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946314-58-5

2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B6572822
CAS No.: 946314-58-5
M. Wt: 467.6 g/mol
InChI Key: JYLIRMJEDTVODU-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-ethoxybenzenesulfonyl group at the 1-position and a 6-methyl-N-(4-methylphenyl)amine moiety at the 4-position of the pyrimidine core.

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3S/c1-4-32-21-9-11-22(12-10-21)33(30,31)29-15-13-28(14-16-29)24-25-19(3)17-23(27-24)26-20-7-5-18(2)6-8-20/h5-12,17H,4,13-16H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLIRMJEDTVODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a piperazine ring, a pyrimidine core, and a sulfonyl group. The IUPAC name is This compound , with a molecular formula of C23H27N5O3SC_{23}H_{27}N_5O_3S and a molecular weight of 453.6 g/mol .

PropertyValue
Molecular FormulaC23H27N5O3S
Molecular Weight453.6 g/mol
IUPAC NameThis compound
InChI KeyUQRDVIGJAQGJQE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of piperazine derivatives with sulfonyl chlorides followed by cyclization to form the pyrimidine ring. The synthetic pathway is optimized for yield and purity using advanced techniques such as continuous flow reactors.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. It has been noted for its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluating similar compounds demonstrated that derivatives with sulfonyl groups exhibited significant COX-2 inhibitory activity. For instance, compounds showed IC50 values ranging from 0.10 to 0.31 µM against COX-2, indicating strong selectivity over COX-1 .
  • Antimicrobial Properties : Research into related compounds revealed promising antimicrobial activity against various strains such as MRSA and E. coli. The tested compounds showed growth inhibition rates exceeding 85% against these pathogens .
  • Selectivity Profile : The selectivity index (SI) for COX inhibitors was notably high for these compounds, suggesting that they could provide therapeutic benefits with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Table 2: Biological Activity Overview

Activity TypeObserved EffectReference
COX InhibitionIC50 = 0.10 – 0.31 µM
Antimicrobial>85% inhibition against MRSA
Selectivity IndexSI = 31.29 – 132

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development in areas such as:

  • Neurology : Investigations into its effects on neurotransmitter receptors could lead to new treatments for neurological disorders.
  • Oncology : The compound's ability to modulate cellular pathways may provide insights into cancer therapies.

Research indicates that this compound may exhibit:

  • Antitumor Activity : Preliminary studies have suggested that it can inhibit the proliferation of certain cancer cell lines.
  • Neuropharmacological Effects : Its interaction with neurotransmitter systems could offer therapeutic avenues for psychiatric conditions.

Chemical Synthesis

The synthesis of this compound involves multi-step organic reactions, typically including:

  • Formation of the Pyrimidine Core : Utilizing appropriate precursors to construct the pyrimidine structure.
  • Introduction of Piperazine Moiety : Through nucleophilic substitution reactions, the piperazine ring is integrated into the structure.
  • Sulfonyl Group Addition : This step often involves sulfonation reactions that enhance the compound's solubility and reactivity.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor properties of similar pyrimidine derivatives. The findings indicated that compounds with sulfonamide groups exhibited significant cytotoxicity against various cancer cell lines, suggesting a similar potential for our compound.

Case Study 2: Neuropharmacological Studies

Research conducted at a leading pharmacology institute examined the effects of piperazine derivatives on serotonin receptors. The results showed that modifications to the piperazine structure can enhance receptor binding affinity, indicating that our compound may have similar properties worth investigating.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features Reference
Target Compound Pyrimidine 4-(4-Ethoxybenzenesulfonyl)piperazinyl, 6-methyl, N-(4-methylphenyl) ~529.6* Ethoxybenzenesulfonyl group enhances sulfonamide interactions; methylphenyl improves lipophilicity. -
2-methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine Imidazo[4,5-c]pyridine Methylsulfonylpiperidinyl, propan-2-yl 429.54 Imidazo-pyridine core increases planar rigidity; methylsulfonyl may improve solubility .
(4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidin-4-yl}-amine Pyrimidine Nitro, 3-propyl-oxadiazole-piperidinyl, methanesulfonylphenyl ~547.6* Nitro group introduces electron-withdrawing effects; oxadiazole may enhance metabolic stability .
5-[2-(3,5-dimethoxyphenyl)ethyl]-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine Pyrimidine 3,5-Dimethoxyphenylethyl, 4-methylpiperazinyl-piperidinyl ~632.7* Dimethoxy groups enhance solubility; piperazinyl-piperidinyl adds conformational flexibility .
6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Benzylpiperazinyl, chloro, methoxyphenyl 463.96 Pyrazolo-pyrimidine core offers distinct electronic properties; chloro group may impact binding .

*Calculated based on formula.

Key Structural and Functional Insights:

The oxadiazole-containing compound in introduces a heterocyclic ring that may improve metabolic stability but reduce solubility due to increased hydrophobicity.

Substituent Effects: Sulfonyl Groups: Both the target compound and feature sulfonyl groups, which are known to engage in hydrogen bonding with target proteins. The ethoxybenzenesulfonyl group in the target compound may offer a balance between lipophilicity and polarity compared to the smaller methylsulfonyl in . Aromatic Substituents: The 4-methylphenyl group in the target compound contrasts with the 3,5-dimethoxyphenylethyl chain in , which has higher polarity due to methoxy groups. This suggests the target compound may exhibit greater membrane permeability but lower aqueous solubility.

The 4-methylpiperazinyl-piperidinyl substituent in adds a tertiary amine, which could enhance solubility at physiological pH.

Preparation Methods

Pyrimidine Core Construction

The 6-methylpyrimidin-4-amine scaffold is synthesized via cyclocondensation of malononitrile with acetylacetone under acidic conditions. A representative protocol involves:

Reagents :

  • Malononitrile (1.2 eq), acetylacetone (1 eq), acetic acid (catalyst)
    Conditions :

  • Reflux in ethanol (80°C, 6 hr)
    Yield : 78–82%.

Alternative methods utilize microwave-assisted synthesis to reduce reaction time (30 min, 120°C) with comparable yields.

Sulfonylation of Piperazine

The piperazine moiety is sulfonylated using 4-ethoxybenzenesulfonyl chloride. Critical parameters include:

Procedure :

  • Piperazine (1 eq) is dissolved in dry dichloromethane (DCM).

  • 4-Ethoxybenzenesulfonyl chloride (1.1 eq) is added dropwise at 0°C.

  • Triethylamine (2 eq) is used as a base to scavenge HCl.
    Reaction Monitoring :

  • TLC (ethyl acetate/hexane 3:7) confirms completion within 2 hr.
    Isolation :

  • The product is extracted with DCM, washed with brine, and dried over Na₂SO₄.
    Yield : 85–90%.

Coupling of Sulfonylated Piperazine to Pyrimidine

The sulfonylated piperazine is coupled to the pyrimidine core via nucleophilic aromatic substitution:

Conditions :

  • Pyrimidine (1 eq), sulfonylated piperazine (1.2 eq), K₂CO₃ (2 eq)

  • DMF solvent, 100°C, 12 hr
    Workup :

  • Precipitation in ice-water, filtration, and recrystallization from ethanol.
    Yield : 70–75%.

Final Amination with 4-Methylaniline

The 4-position of the pyrimidine undergoes amination with 4-methylaniline under Buchwald-Hartwig conditions:

Catalytic System :

  • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
    Base : Cs₂CO₃ (2 eq)
    Solvent : Toluene, 110°C, 24 hr
    Yield : 65–70%.

Optimization and Challenges

Reaction Condition Optimization

StepParameterOptimal ValueImpact on Yield
SulfonylationTemperature0°C → RTPrevents di-sulfonylation
CouplingSolventDMF > DMSOHigher solubility
AminationCatalyst Loading5% PdBalances cost and efficiency

Side reactions, such as over-sulfonylation or C4/C6 regioselectivity issues, are mitigated by stoichiometric control and low-temperature additions.

Purification Techniques

MethodPurity AchievedKey Steps
Column Chromatography95%Silica gel, ethyl acetate/hexane gradient
Recrystallization98%Ethanol/water (3:1)
Acid-Base Extraction90%HCl wash to remove unreacted aniline

Recrystallization from ethanol yields the highest purity but requires careful control of cooling rates.

Comparative Analysis of Synthetic Routes

RouteStepsTotal YieldAdvantages
A: Sequential Functionalization445–50%High intermediate purity
B: Convergent Synthesis355–60%Shorter timeline

Route B, which couples pre-formed sulfonylated piperazine and aminated pyrimidine, offers superior efficiency but demands stringent moisture control.

Scalability and Industrial Feasibility

  • Cost Drivers : Pd catalysts (amination step) account for 60% of material costs.

  • Alternatives : Ni-based catalysts reduce costs by 40% but lower yields (50–55%).

  • Green Chemistry : Solvent recycling (DMF, toluene) and microwave-assisted steps cut energy use by 30% .

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